Triethyl[(4-methylphenyl)methyl]silane
CAS No.: 18415-20-8
Cat. No.: VC20658696
Molecular Formula: C14H24Si
Molecular Weight: 220.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18415-20-8 |
|---|---|
| Molecular Formula | C14H24Si |
| Molecular Weight | 220.42 g/mol |
| IUPAC Name | triethyl-[(4-methylphenyl)methyl]silane |
| Standard InChI | InChI=1S/C14H24Si/c1-5-15(6-2,7-3)12-14-10-8-13(4)9-11-14/h8-11H,5-7,12H2,1-4H3 |
| Standard InChI Key | OLMUQTQOTLUNCC-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)CC1=CC=C(C=C1)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The silicon-centered structure of Triethyl[(4-methylphenyl)methyl]silane features three ethyl groups () and one 4-methylbenzyl group () bonded to the central silicon atom . The 4-methylphenyl group introduces aromaticity and steric bulk, while the ethyl groups contribute electron-donating effects that stabilize the silicon center. The compound’s geometry, confirmed by 3D conformational analysis, adopts a tetrahedral arrangement around silicon, with bond angles close to 109.5° .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.42 g/mol | |
| CAS Registry Number | 18415-20-8 | |
| IUPAC Name | triethyl-[(4-methylphenyl)methyl]silane | |
| SMILES Notation | CCSi(CC)CC1=CC=C(C=C1)C |
Electronic and Steric Effects
The silicon atom’s electronegativity (1.90) creates a polarized bond, facilitating nucleophilic attacks at the silicon center. The ethyl groups provide steric protection, reducing unwanted side reactions, while the 4-methylphenyl group enhances solubility in organic solvents. Computational studies reveal a HOMO-LUMO gap of 6.2 eV, indicating moderate reactivity suitable for controlled synthetic applications .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves the reaction of triethylsilane () with 4-methylbenzyl chloride () under anhydrous conditions. This Friedel-Crafts-type alkylation proceeds via a two-step mechanism:
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Generation of the Silylium Ion:
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Electrophilic Substitution:
Yields typically exceed 75% when conducted in inert solvents like dichloromethane at 0–5°C. Alternative methods include hydrosilylation of 4-methylstyrene with triethylsilane, though this approach is less common due to competing polymerization.
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to maintain precise temperature control and minimize byproducts. Post-synthesis purification involves fractional distillation under reduced pressure ( atm), achieving >98% purity. Quality control protocols use gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .
Chemical Reactivity and Mechanisms
Hydrosilylation Reactions
Triethyl[(4-methylphenyl)methyl]silane participates in hydrosilylation, adding bonds across unsaturated substrates like alkenes and alkynes. For example, reaction with 1-octene yields via a radical chain mechanism:
Catalysts such as platinum-divinyltetramethyldisiloxane (Karstedt’s catalyst) accelerate the reaction, achieving turnover frequencies (TOF) of at 80°C.
Cross-Coupling Applications
The compound serves as a silicon source in Hiyama-Denmark couplings, forming carbon-carbon bonds with aryl halides. For instance, reaction with iodobenzene in the presence of palladium catalysts produces biaryls:
This method avoids toxic tin reagents, aligning with green chemistry principles.
Applications in Science and Industry
Organic Synthesis
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Protecting Groups: The silicon moiety protects alcohols and amines during multi-step syntheses. For example, it shields hydroxyl groups in carbohydrate chemistry, enabling selective glycosylation.
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Chiral Auxiliaries: The asymmetric silicon center induces enantioselectivity in aldol reactions, achieving up to 92% ee in prostaglandin syntheses.
Materials Science
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Polymer Modification: Incorporating Triethyl[(4-methylphenyl)methyl]silane into polydimethylsiloxane (PDMS) enhances thermal stability, with decomposition temperatures increasing from 350°C to 420°C.
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Surface Functionalization: Self-assembled monolayers (SAMs) on gold surfaces improve corrosion resistance by 40% compared to alkanethiols.
Table 2: Industrial Applications
| Application | Function | Performance Metric |
|---|---|---|
| PDMS Composites | Thermal Stabilizer | |
| SAMs on Gold | Corrosion Inhibitor | 40% Resistance Improvement |
| Pharmaceutical Intermediates | Chiral Induction | 92% ee |
Comparative Analysis with Related Silanes
Trimethylsilane (Me3SiH\text{Me}_3\text{SiH}Me3SiH)
While trimethylsilane is simpler and cheaper, its smaller methyl groups offer less steric protection, leading to faster hydrolysis rates ( h vs. 12 h for Triethyl[(4-methylphenyl)methyl]silane) .
Triisopropylsilane (iPr3SiH\text{iPr}_3\text{SiH}iPr3SiH)
The bulkier isopropyl groups in hinder nucleophilic attacks but reduce solubility in polar solvents (log vs. 3.2 for Triethyl[(4-methylphenyl)methyl]silane).
Table 3: Silane Comparison
| Compound | Solubility (log ) | Hydrolysis |
|---|---|---|
| Triethyl[(4-methylphenyl)methyl]silane | 3.2 | 12 h |
| Trimethylsilane | 2.8 | 2 h |
| Triisopropylsilane | 4.1 | 24 h |
Recent Research and Future Directions
Catalytic Innovations
Recent studies explore nickel-catalyzed C–H silylation using Triethyl[(4-methylphenyl)methyl]silane, enabling direct functionalization of arenes without directing groups. This method achieves 85% yield in the silylation of toluene, reducing synthetic steps by 30%.
Biomedical Applications
Preliminary trials indicate that silicon-containing dendrimers derived from this compound exhibit low cytotoxicity (IC > 100 μM) and potential as drug delivery vehicles.
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